molecular formula C12H8N2O4 B3228321 4-(3-NITROPHENYL)NICOTINIC ACID CAS No. 1261998-62-2

4-(3-NITROPHENYL)NICOTINIC ACID

Cat. No.: B3228321
CAS No.: 1261998-62-2
M. Wt: 244.20 g/mol
InChI Key: NZQFPALQJPLGFU-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)nicotinic acid typically involves the nitration of a suitable precursor, followed by the introduction of the nicotinic acid moiety. One common method involves the nitration of 3-phenylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of catalytic processes and green chemistry principles can be employed to minimize waste and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, sulfuric acid as a catalyst.

Major Products Formed

Scientific Research Applications

4-(3-Nitrophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the nicotinic acid moiety can modulate metabolic pathways by acting on specific receptors and enzymes. These interactions can lead to various biological effects, including the modulation of lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

4-(3-Nitrophenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

    4-(4-Nitrophenyl)nicotinic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    4-(3-Aminophenyl)nicotinic acid:

    Nicotinic acid: The parent compound, which lacks the nitro group and has different biological effects.

The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-(3-nitrophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-7-13-5-4-10(11)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFPALQJPLGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692558
Record name 4-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-62-2
Record name 4-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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